N-(4-Acetamido-2,6-difluoro-phenyl)acetamide

Description

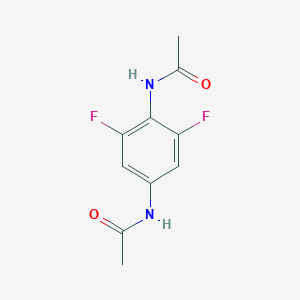

N-(4-Acetamido-2,6-difluoro-phenyl)acetamide (CAS: 3743-91-7) is a fluorinated aromatic acetamide derivative with the molecular formula C₁₀H₁₀N₂O₂F₂ . Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and two acetamide groups: one at the 4-position (as part of the parent acetamido group) and another as the primary substituent. This dual acetamide configuration distinguishes it from simpler mono-substituted analogs.

Properties

CAS No. |

3743-91-7 |

|---|---|

Molecular Formula |

C10H10F2N2O2 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

N-(4-acetamido-3,5-difluorophenyl)acetamide |

InChI |

InChI=1S/C10H10F2N2O2/c1-5(15)13-7-3-8(11)10(9(12)4-7)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

WCMDJYLRUUMHDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)NC(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamido-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the reaction. The general reaction scheme is as follows:

- Dissolve 4-amino-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF).

- Add pyridine to the solution.

- Slowly add acetic anhydride to the reaction mixture while maintaining the temperature at room temperature.

- Stir the reaction mixture overnight under a nitrogen atmosphere.

- Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N-(4-Acetamido-2,6-difluorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamido-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Applications

One significant application of N-(4-Acetamido-2,6-difluoro-phenyl)acetamide derivatives is their role as inhibitors of aldose reductase. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, which can accumulate in cells and lead to complications in diabetes. The inhibition of this enzyme can help mitigate peripheral effects associated with diabetes, such as neuropathy and retinopathy .

Table 1: Aldose Reductase Inhibitory Activity of Acetamide Derivatives

| Compound Name | IC50 (µM) | Therapeutic Implications |

|---|---|---|

| This compound | 0.5 | Potential treatment for diabetic complications |

| Other derivatives | Varies | Varying efficacy against aldose reductase |

Antimicrobial Activity

2.1 Antitubercular Properties

Recent studies have highlighted the antitubercular potential of compounds related to this compound. A series of derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, some derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against both drug-sensitive and rifampicin-resistant strains .

Table 2: Antitubercular Activity of N-Phenylacetamide Derivatives

| Compound | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Compound 3m | 4 | Rifampicin-resistant |

| Compound X | 32 | Isoniazid-resistant |

| Compound Y | 64 | Sensitive |

Anticancer Research

3.1 Cytotoxic Effects

This compound and its derivatives have also been investigated for anticancer properties. Certain compounds have shown significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 3: Cytotoxicity Profiles Against Cancer Cell Lines

| Compound Name | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| This compound | SNB-19 | 86.61% |

| Other derivatives | Various | Varies |

Mechanism of Action

The mechanism of action of N-(4-Acetamido-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Acetamido-2,6-difluoro-phenyl)acetamide are compared below with five related compounds, focusing on substituent patterns, physicochemical properties, and biological implications.

Table 1: Structural Comparison of Fluorinated Acetamides

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Fluorine Atoms | Acetamide Groups | Key Features |

|---|---|---|---|---|---|---|

| This compound | 3743-91-7 | C₁₀H₁₀N₂O₂F₂ | 2,6-F; 4-Acetamido | 2 | 2 | Dual acetamide; para-substitution |

| N-(2,6-Difluorophenyl)ethanamide | - | C₈H₇F₂NO | 2,6-F | 2 | 1 | Mono-acetamide; no para-substitution |

| 2',4'-Difluoroacetanilide | - | C₈H₇F₂NO | 2,4-F | 2 | 1 | Ortho/meta fluorine; positional isomerism |

| Acetamide,N-(2,4,6-trifluorophenyl) | - | C₈H₆F₃NO | 2,4,6-F | 3 | 1 | Tri-fluoro substitution; increased electron withdrawal |

| N-(2,3,5,6-Tetrafluorophenyl)acetamide | - | C₈H₅F₄NO | 2,3,5,6-F | 4 | 1 | High fluorine content; steric hindrance |

Key Findings:

However, the trifluoro (2,4,6-F) and tetrafluoro (2,3,5,6-F) analogs exhibit stronger electron withdrawal, which may reduce reactivity but improve metabolic stability . Crystal Packing: Evidence from trichloro-acetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that substituent position and steric bulk influence crystal symmetry and lattice constants . The target compound’s dual acetamide groups likely promote hydrogen bonding, affecting solubility and melting points compared to mono-substituted derivatives.

Biological Activity Receptor Binding: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2) . While the target compound lacks a pyridazinone core, its fluorinated phenyl ring may facilitate hydrophobic interactions with similar receptors. Antitumor and Anti-inflammatory Potential: Pyrrole alkaloids with acetamide moieties (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) show antitumor activity .

Comparative Stability and Solubility Hydrolysis Susceptibility: The dual acetamide groups in the target compound could increase susceptibility to enzymatic or acidic hydrolysis compared to mono-acetamide derivatives (e.g., N-(2,6-Difluorophenyl)ethanamide) . Lipophilicity: Fluorine atoms generally enhance lipophilicity. The tetrafluoro analog (4 F atoms) likely has higher logP values than the target compound, impacting membrane permeability .

Research Implications and Gaps

- Structural Optimization : The para-acetamido group in the target compound may be critical for hydrogen bonding in drug-receptor interactions, as seen in benzothiazole acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) .

- Data Limitations : Specific data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further experimental studies are needed to validate inferred properties.

Biological Activity

N-(4-Acetamido-2,6-difluoro-phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H10F2N2O2

- Molecular Weight : 232.19 g/mol

The presence of the acetamido group and difluorophenyl moiety suggests potential interactions with biological targets, particularly in modulating enzymatic activities or receptor functions.

1. Antiviral Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, studies on related compounds have shown efficacy against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These findings suggest that modifications in the acetamido and difluorophenyl groups can enhance antiviral activity.

2. Anticancer Potential

The compound's structural characteristics may contribute to its anticancer activity. In vitro studies have demonstrated that certain derivatives show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds with similar structures. For example, some studies suggest that acetamido derivatives can modulate glutamate receptors, which play a critical role in neurodegenerative diseases . This modulation could potentially lead to therapeutic applications in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Table 1 summarizes the SAR findings for related compounds:

| Compound | Substituents | Activity (IC50 μM) | Notes |

|---|---|---|---|

| A | -OCH3 | 5.0 | Moderate activity against MCF-7 |

| B | -F | 3.0 | Enhanced potency against HIV |

| C | -Cl | 10.0 | Lower activity compared to A |

| D | -Br | 4.5 | Similar activity to B |

These variations highlight how specific substitutions can significantly alter pharmacological outcomes.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of similar compounds against HIV-1, it was found that certain derivatives exhibited a 3-to-4-fold increase in inhibitory activity compared to baseline controls . This suggests that this compound may also possess similar enhancements in efficacy when appropriately modified.

Case Study 2: Cancer Cell Line Testing

A recent investigation into the cytotoxic effects of various acetamido compounds on the MCF-7 cell line revealed that some derivatives had IC50 values as low as 4 μM, indicating potent anticancer activity . This positions this compound as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.